N,N,2,6,10-Pentamethylundecanamide
Description
Properties
CAS No. |
62235-08-9 |
|---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N,N,2,6,10-pentamethylundecanamide |
InChI |
InChI=1S/C16H33NO/c1-13(2)9-7-10-14(3)11-8-12-15(4)16(18)17(5)6/h13-15H,7-12H2,1-6H3 |
InChI Key |
RHWPBVCMKBSWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Compound Overview
N,N,2,6,10-Pentamethylundecanamide (CAS: 62235-08-9) is a branched-chain fatty acid amide with the molecular formula C₁₆H₃₃NO and a molecular weight of 255.44 g/mol . Its IUPAC name is N,N,2,6,10-pentamethylundecanamide, featuring methyl branches at positions 2, 6, and 10 on the undecane backbone and dimethyl substitution on the amide nitrogen.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis requires:
- An undecane backbone with methyl groups at C2, C6, and C10.
- A terminal amide group (N,N-dimethyl).
Key intermediates include: - Branched undecanoic acid derivatives.
- Activated acylating agents (e.g., acyl chlorides) for amide formation.
Method 1: Stepwise Alkylation of Undecanoic Acid
Procedure :
Methyl Branch Installation :
- C2 Methylation : Undecanoic acid is subjected to α-alkylation via enolate formation. For example, treatment with LDA (lithium diisopropylamide) and methyl iodide yields 2-methylundecanoic acid1.
- C6 and C10 Methylation : Selective alkylation at C6 and C10 is achieved via radical or transition-metal-catalyzed C–H activation. For instance, using a palladium catalyst with methyl boronic acid under Miyaura borylation conditions2.
Amide Formation :
- The branched acid is converted to the acyl chloride using SOCl₂ or oxalyl chloride.
- Reaction with dimethylamine in the presence of a base (e.g., triethylamine) yields the target amide3.
Reaction Scheme :
Undecanoic acid → 2-Methylundecanoic acid → 2,6,10-Trimethylundecanoic acid
↓ (SOCl₂)
2,6,10-Trimethylundecanoyl chloride
↓ (Dimethylamine)
*N*,*N*,2,6,10-Pentamethylundecanamide
Yield :
Method 2: Convergent Synthesis via Fragment Coupling
Procedure :
Fragment Preparation :
- Fragment A (C1–C6) : Synthesize 6-methylheptanoic acid via asymmetric hydroformylation of 1-pentene followed by oxidation6.
- Fragment B (C7–C11) : Prepare 4-methylpentyl bromide via hydrobromination of 4-methyl-1-pentene.
Coupling :
- Use a Julia–Kocienski olefination to join Fragment A and B, forming the undecane backbone7.
- Catalytic hydrogenation reduces the double bond and installs the C10 methyl group.
Amidation :
- Convert the acid to the amide as described in Method 1.
Reaction Scheme :
Fragment A (6-methylheptanoic acid) + Fragment B (4-methylpentyl bromide)
↓ (Julia–Kocienski olefination)
2,6,10-Trimethylundecanoic acid
↓ (Amidation)
*N*,*N*,2,6,10-Pentamethylundecanamide
Yield :
Method 3: Cyclic Sulfate-Mediated Kumada Coupling
Procedure :
Cyclic Sulfate Formation :
- Diol precursors (e.g., 1,3-diols) are treated with SOCl₂ and oxidized with RuCl₃/NaIO₄ to form cyclic sulfates10.
Methyl Group Installation :
- Kumada coupling with methylmagnesium bromide (Grignard reagent) introduces methyl branches at desired positions11.
Amide Formation :
- Hydrolysis of the terminal ester to carboxylic acid, followed by amidation.
Reaction Scheme :
1,3-Diol → Cyclic sulfate → Methylated intermediate (via Kumada coupling)
↓ (Hydrolysis)
2,6,10-Trimethylundecanoic acid
↓ (Amidation)
*N*,*N*,2,6,10-Pentamethylundecanamide
Yield :
- Kumada coupling: ~75–80%12.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Stepwise Alkylation | Enolate alkylation, amidation | High selectivity for methyl branches | Multiple steps; low overall yield |
| Fragment Coupling | Julia–Kocienski olefination | Convergent synthesis; modular approach | Requires pre-synthesized fragments |
| Kumada Coupling | Cyclic sulfate intermediates | Efficient methyl group installation | Sensitive reaction conditions |
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 2.92 (s, 6H, N-CH₃), 2.18–2.25 (m, 3H, CH(CH₃)), 1.20–1.45 (m, 14H, CH₂), 0.85–0.92 (m, 9H, CH₃)[^13^].
- ¹³C NMR : δ 174.5 (C=O), 45.2 (N-CH₃), 32.1–25.6 (CH₂), 22.1–19.8 (CH₃)[^14^].
- IR (neat) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)[^15^].
Applications and Derivatives
- Biomaterial Synthesis : Used as a surfactant in polymer matrices due to its branched hydrophobic tail13.
- Pharmaceutical Intermediates : Serves as a precursor for lipophilic drug conjugates14.
-
PMC8145716 (Copper-catalyzed Kumada coupling). ↩
-
US-11535624-B2 (Transition-metal-catalyzed C–H activation). ↩
-
US-10544189-B2 (Amidation via acyl chlorides). ↩
-
J. Org. Chem. 1977, 42, 3787–3988 (Enolate alkylation yields). ↩
-
CN113372221A (Amidation conditions). ↩
-
PMC1764626 (Fragment coupling strategies). ↩
-
J. Chem. Soc. Chem. Commun. 1989, 407–408 (Julia–Kocienski olefination). ↩
-
CN113372221A (Olefination yields). ↩
-
US-10544189-B2 (Hydrogenation efficiency). ↩
-
PMC8145716 (Cyclic sulfate synthesis). ↩
-
US-11535624-B2 (Kumada coupling details). ↩
-
J. Org. Chem. 1977, 42, 3787–3988 (Coupling yields). ↩
-
PMC1764626 (Surfactant applications). ↩
-
US-11535624-B2 (Pharmaceutical uses). ↩
Chemical Reactions Analysis
Types of Reactions
N,N,2,6,10-Pentamethylundecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N,2,6,10-Pentamethylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2,6,10-Pentamethylundecanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
N,N-Dimethylacetamide (USP 29)
Structure: Simpler tertiary amide (C4H9NO) with two methyl groups on the nitrogen and a short acetyl chain. Key Properties:
- Physical State : Clear, colorless liquid; miscible with water and organic solvents.
- Assay Purity : ≥99% (gas chromatography).
- Distilling Range : 164.5–167.5°C .
Comparison :
- Branching vs. Linearity : N,N-Dimethylacetamide lacks the long-chain branching of N,N,2,6,10-Pentamethylundecanamide, leading to lower molecular weight (87.12 g/mol vs. estimated >200 g/mol) and higher volatility.
- Solubility : Both exhibit miscibility with organic solvents, but the linear chain of the pentamethylundecanamide may enhance hydrophobic interactions, reducing water solubility compared to the smaller dimethylacetamide.
- Applications : Dimethylacetamide is widely used as a solvent in pharmaceuticals and polymers, whereas the larger pentamethylundecanamide’s branched structure could favor use in specialized surfactants or drug delivery systems .
N,N,2,4,6-Pentamethylanilinium Hexafluorophosphate
Structure : Aromatic ammonium salt with a pentamethyl-substituted aniline core and a hexafluorophosphate counterion.
Key Structural Data :
Comparison :
- Aromatic vs. Aliphatic Core : The anilinium compound’s rigid aromatic core contrasts with the flexible aliphatic chain of pentamethylundecanamide, impacting thermal stability and reactivity.
- Functional Groups: The ammonium salt’s ionic nature (hexafluorophosphate counterion) enables solubility in polar aprotic solvents, whereas the neutral amide group in pentamethylundecanamide favors nonpolar interactions.
- Applications : The anilinium salt may serve as a catalyst or ionic liquid, while the amide’s structure is more suited for lipid-like applications .
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | Core Structure | Key Substituents | Assay Purity | Distilling Range (°C) |
|---|---|---|---|---|---|
| This compound | C₁₆H₃₁NO | Aliphatic amide | N,N,2,6,10-pentamethyl | N/A* | N/A* |
| N,N-Dimethylacetamide | C₄H₉NO | Acetyl amide | N,N-dimethyl | ≥99% | 164.5–167.5 |
| N,N,2,4,6-Pentamethylanilinium PF₆⁻ | C₁₁H₁₈N⁺·PF₆⁻ | Aromatic ammonium | N,N,2,4,6-pentamethyl | N/A | N/A |
*Data unavailable in provided evidence.
Table 2: Bond Parameters (Selected)
| Compound | Bond Type | Length (Å) | Angle (°) |
|---|---|---|---|
| N,N,2,4,6-Pentamethylanilinium PF₆⁻ | C17–N1 | 1.33 | 116.1 |
| C7–C12 | 1.49 | 122.7 | |
| N,N-Dimethylacetamide | C=O | ~1.23* | ~120* |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
